Hydroxyl Radical Reactivity: Bromoacetonitrile Exhibits 1.6-Fold Higher •OH Rate Constant Than Chloroacetonitrile
In advanced oxidation and environmental fate modeling, hydroxyl radical (•OH) reactivity dictates degradation half-lives. Bromoacetonitrile demonstrates a rate constant for •OH reaction of (7.02 ± 0.09) × 10⁷ M⁻¹ s⁻¹, compared to (4.30 ± 0.09) × 10⁷ M⁻¹ s⁻¹ for chloroacetonitrile [1]. This 1.63-fold difference in •OH reactivity directly translates to proportionally faster degradation under identical oxidative treatment conditions, a critical parameter for designing water treatment systems or interpreting environmental persistence data.
| Evidence Dimension | Hydroxyl radical (•OH) reaction rate constant |
|---|---|
| Target Compound Data | (7.02 ± 0.09) × 10⁷ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Chloroacetonitrile: (4.30 ± 0.09) × 10⁷ M⁻¹ s⁻¹ |
| Quantified Difference | 1.63-fold higher for bromoacetonitrile |
| Conditions | Aqueous phase radical kinetics; measured values from study summarized in PMC12172054 Table 1 |
Why This Matters
Researchers designing advanced oxidation processes or modeling environmental fate require compound-specific •OH rate constants; substituting chloroacetonitrile data would underestimate bromoacetonitrile degradation kinetics by ~39%.
- [1] Summary of Measured Rate Constants of This Study. (2025). PMC12172054, Table 1. View Source
